molecular formula C15H18FN5O B2818479 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 921144-09-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No.: B2818479
CAS No.: 921144-09-4
M. Wt: 303.341
InChI Key: PQIWOOKCVYBWKM-UHFFFAOYSA-N
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Description

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide features a tetrazole ring substituted with a cyclohexyl group, linked via a methylene bridge to a 2-fluorobenzamide moiety. These analogs share core structural motifs, including the tetrazole ring and fluorinated aromatic systems, making them suitable for comparative analysis.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIWOOKCVYBWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and an azide source such as trimethylsilyl azide (TMSN3). This reaction is often carried out in a solvent like methanol or water, with a catalyst such as tetradecyltrimethylammonium bromide (TTAB) to facilitate the formation of the tetrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of aqueous micelles and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physical and Spectral Properties

Key analogs and their properties are summarized below:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Color Molecular Weight (g/mol)
5b 2-Bromo 85 186 Brown 388.00
5c 4-Fluoro 80 189 White 405.40
5g 2-Fluoro 70 184 White Not reported
5e 3,5-Dichloro 89 189 Yellow-white Not reported
5i 4-Nitro 86 181 Yellow-white Not reported
5j 2,5-Dimethyl 73 183 Red 415.50
Key Observations:

Fluorine Substitution : Fluorinated analogs (e.g., 5c , 5g ) exhibit lower melting points (~184–189°C) compared to brominated (5b : 186°C) or nitro-substituted (5i : 181°C) derivatives. This suggests fluorine’s electron-withdrawing effects may reduce intermolecular forces .

Yield Trends : Electron-deficient substituents (e.g., nitro in 5i ) correlate with higher yields (86%), possibly due to stabilized intermediates during synthesis .

Spectral Signatures :

  • IR Spectroscopy : All analogs show characteristic -NH stretching (~3418 cm⁻¹), C-H aromatic stretching (~3037 cm⁻¹), and C=C/C≡C vibrations (~2120 cm⁻¹) .
  • NMR : Fluorine atoms induce deshielding in adjacent protons, as seen in 5g ’s ¹H NMR, where aromatic protons near fluorine exhibit downfield shifts .

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